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Imidazoleisoindoles derivative 1

Cat. No.: B10833512
M. Wt: 342.4 g/mol
InChI Key: IUJILQYRZOXDQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Imidazoleisoindoles derivative 1 is a novel synthetic hybrid compound designed for advanced pharmaceutical and medicinal chemistry research. This molecule integrates an imidazole ring, a key scaffold in numerous bioactive molecules, with an isoindole system, creating a unique structure with significant research potential . The imidazole moiety is a fundamental component in many natural substances and FDA-approved drugs, known for its ability to bind with diverse enzymes and receptors, including those relevant to neurodegenerative diseases and cancer . Early-stage research on related bifunctional azaheterocyclic derivatives indicates promising binding interactions with biological targets such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are associated with the pathogenesis of Alzheimer's disease . Furthermore, analogous compounds have demonstrated potent in vitro cytotoxic activity against various human cancer cell lines, with mechanisms of action that can include catalytic inhibition of Topoisomerase II, stabilization of c-MYC G-quadruplex DNA, and induction of apoptosis . The incorporation of the isoindole fragment may enhance these properties, offering a versatile lead candidate for developing new therapeutic agents. This compound is supplied exclusively For Research Use Only (RUO) and is strictly intended for laboratory investigations. It is not approved for use in humans, animals, or as a drug, and must not be used for diagnostic, therapeutic, or any other clinical purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H23FN2O2 B10833512 Imidazoleisoindoles derivative 1

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H23FN2O2

Molecular Weight

342.4 g/mol

IUPAC Name

4-[2-(6-fluoro-5H-imidazo[5,1-a]isoindol-5-yl)-1-hydroxyethyl]bicyclo[2.2.2]octan-1-ol

InChI

InChI=1S/C20H23FN2O2/c21-14-3-1-2-13-16-11-22-12-23(16)15(18(13)14)10-17(24)19-4-7-20(25,8-5-19)9-6-19/h1-3,11-12,15,17,24-25H,4-10H2

InChI Key

IUJILQYRZOXDQY-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1(CC2)C(CC3C4=C(C=CC=C4F)C5=CN=CN35)O)O

Origin of Product

United States

Synthetic Methodologies for Imidazoleisoindole Derivative 1 and Analogues

Established Synthetic Routes

Established routes to the imidazoleisoindole core often prioritize efficiency and atom economy, with a significant emphasis on cascade or tandem reactions. These processes allow for the formation of multiple chemical bonds in a single reaction vessel, avoiding the need for isolation and purification of intermediates.

Sequential reaction cascades represent a powerful strategy for the rapid assembly of complex molecular architectures like imidazoleisoindoles from simple precursors. These cascades can be initiated by various transformations, including metallation, functional group manipulations, and transition metal-catalyzed cyclizations.

While not always a discrete step, the principles of regioselective metallation are often embedded within broader cascade sequences. For instance, in palladium-catalyzed reactions, the initial oxidative addition of the metal to an aryl halide creates a metallated intermediate. This is then poised for subsequent intramolecular nucleophilic attack, a key step in the formation of the heterocyclic ring system. The regioselectivity of this process is crucial for ensuring the correct annulation of the imidazole (B134444) and isoindole rings.

A notable example of functional group transformations leading to heterocycle annulation is the synthesis of imidazo[2,1-a]isoindolones from amino acid esters. acs.orgnih.govacs.org In this approach, the amino acid ester is first N-acylated with a suitably substituted benzenesulfonyl chloride, followed by alkylation with an α-haloketone. acs.orgnih.govacs.org This sequence of functional group transformations sets the stage for the key heterocycle annulation step. The resulting sulfonamide, upon heating with ammonium (B1175870) acetate, undergoes a remarkable cascade reaction. acs.orgnih.govacs.org This cascade involves an intramolecular C-arylation (a Smiles-type rearrangement), followed by a spontaneous cycloaddition and then a final cyclocondensation to furnish the imidazo[2,1-a]isoindolone core in a single step. acs.orgacs.org The nitro group on the aromatic ring of the benzenesulfonyl chloride is a common and effective electron-withdrawing group that facilitates the initial Smiles-type rearrangement. acs.org

The versatility of this method is demonstrated by its compatibility with both solid-phase and traditional solution-phase synthesis, allowing for the generation of a library of substituted imidazoleisoindolones. acs.orgnih.govacs.org

Transition metal catalysis is a cornerstone in the synthesis of complex heterocyclic systems, including imidazoleisoindoles. researchgate.net Palladium-catalyzed intramolecular cross-dehydrogenative coupling (CDC) has emerged as a powerful tool for the direct C-H arylation to form the imidazo[2,1-a]isoindole scaffold. researchgate.net This method involves the direct coupling of two unactivated C-H bonds, offering high atom economy. researchgate.net For example, 1-benzylimidazoles can be cyclized in the presence of a palladium(II) catalyst and a silver(I) oxidant to afford the corresponding imidazo[2,1-a]isoindoles. researchgate.net

Another strategy involves a gold-catalyzed intramolecular cyclization. In one example, a Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction is used to generate an intermediate containing both an imidazo[1,2-a]pyridine (B132010) core and a tethered alkyne. sciforum.net Subsequent treatment with a gold catalyst induces a 6-exo-dig cyclization, followed by a retro-ene reaction to construct the fused isoquinoline (B145761) system, a related heterocyclic structure. sciforum.net

The following table summarizes representative examples of intramolecular transition metal-catalyzed cyclization strategies.

Catalyst SystemStarting MaterialProductReference
Pd(OAc)₂ / AgTFA1-Benzyl-4,5-diphenylimidazole2,3-Diphenylimidazo[2,1-a]isoindole researchgate.net
Au(I) catalystImidazo[1,2-a]pyridine with tethered alkyneImidazo[1,2-a]pyridine-fused isoquinoline sciforum.net

Facile Access to Core Imidazoleisoindole Architectures

The synthesis of imidazo[2,1-a]isoindolones via the rearrangement and tandem cyclization of N-phenacyl-2-cyano-4-nitrobenzensulfonamides is a prime example of such a facile approach. acs.orgnih.govacs.org The ability to construct the complex heterocyclic system from simple amino acid and haloketone building blocks in what is effectively a three-step procedure (with the final cascade being a single operation) underscores the efficiency of this strategy. acs.org Both solid-phase and solution-phase protocols have been developed, offering flexibility for either rapid library synthesis or larger-scale production. acs.orgnih.govacs.org

Enantioselective Synthetic Approaches

The development of enantioselective methods for the synthesis of imidazoleisoindoles is of high importance due to the potential for these chiral molecules to interact stereoselectively with biological targets. A significant breakthrough in this area is the highly enantioselective synthesis of 2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-ones. nih.gov

This method employs a chiral phosphoric acid as a catalyst in an asymmetric intramolecular cascade reaction. nih.gov The reaction between an N(1)-alkylethane-1,2-diamine and methyl 2-formylbenzoate (B1231588) proceeds through a sequence of imidization, nucleophilic addition, and lactamization. nih.gov The chiral catalyst effectively controls the stereochemical outcome of the reaction, leading to the formation of the chiral imidazoleisoindolone product with high yields and excellent enantioselectivities. nih.gov This strategy has proven to be quite general for a variety of methyl 2-formylbenzoates. nih.gov

The table below presents data on the enantioselective synthesis of a representative Imidazoleisoindole derivative 1.

Starting Material 1Starting Material 2Chiral CatalystProductYield (%)Enantiomeric Excess (%)Reference
N(1)-Benzylethane-1,2-diamineMethyl 2-formylbenzoateChiral Phosphoric Acid(S)-2-Benzyl-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one9598 nih.gov

This enantioselective cascade reaction represents a powerful and efficient method for accessing medicinally relevant chiral 2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-ones. nih.gov

Chiral Resolution Techniques for Stereoisomeric Purity

Chiral resolution is a critical process in stereochemistry for separating a racemic mixture into its individual enantiomers. wikipedia.org For Imidazoleisoindole derivative 1, which possesses two chiral centers, achieving enantiomeric purity is paramount for its intended biological function as a potent dual inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase 2 (TDO2). researchgate.net

The primary method employed for this purpose is the crystallization of diastereomeric salts. wikipedia.org This technique involves reacting the racemic intermediate of Imidazoleisoindole derivative 1 with a chiral resolving agent to form a pair of diastereomeric salts. These salts, having different physical properties, can then be separated by crystallization. wikipedia.org

In the synthesis of Imidazoleisoindole derivative 1, a key step is the chiral resolution of a racemic intermediate. researchgate.net Researchers have identified an optimal solvent system of dichloromethane (B109758) and n-pentane or petroleum ether for this resolution. researchgate.net By using (−)-di-p-toluoyl-d-tartaric acid as the resolving agent, the optically pure (R)-intermediate was successfully obtained with an enantiomeric excess (e.e.) greater than 99% and a yield of 70%. researchgate.net The mechanism of this effective chiral separation was elucidated through single-crystal X-ray diffraction of the diastereomeric salt. researchgate.net

Another successful resolving agent for obtaining the desired enantiomer is D-malic acid in 95% ethanol. researchgate.net The choice of the resolving agent is often determined empirically by testing various agents to find the one that provides the best separation through differential solubility of the resulting diastereomeric salts. wikipedia.org

ParameterDetails
Target Compound Imidazoleisoindole derivative 1
Precursor Racemic intermediate 2
Technique Crystallization of diastereomeric salts
Resolving Agent 1 (−)-di-p-toluoyl-d-tartaric acid
Solvent System 1 Dichloromethane and n-pentane or petroleum ether
Result 1 Optically pure (R)-2 (e.e. > 99%, yield = 70%) researchgate.net
Resolving Agent 2 D-malic acid
Solvent System 2 95% EtOH
Result 2 Desired (R)-1 obtained with excellent ee (98.4%) researchgate.net

Reiterative Chiral Resolution, Racemization, and Recycle (RRR) Synthesis

The RRR synthesis is a dynamic process that involves three key steps:

Resolution : The desired enantiomer is separated from the racemic mixture using a chiral resolving agent, as described previously. wikipedia.orgresearchgate.net For instance, the desired (R)-enantiomer of the Imidazoleisoindole derivative is obtained using D-malic acid. researchgate.net

Racemization : The undesired enantiomer, which remains in the solution after the desired enantiomer has crystallized, is converted back into the racemic mixture. wikipedia.orgresearchgate.net In the case of the Imidazoleisoindole derivative 1 synthesis, the undesired (S)-enantiomer is racemized using potassium hydroxide (B78521) in dimethyl sulfoxide (B87167) (DMSO). researchgate.net

Recycle : The newly formed racemic mixture from the racemization step is then fed back into the resolution process. wikipedia.orgresearchgate.net

This cyclic process is repeated, allowing for the progressive conversion of the undesired enantiomer into the desired one. After three cycles of this RRR process, the desired freebase (R)-1 was obtained in a total yield of 61.7% with an excellent enantiomeric excess of 98.4%. researchgate.net This demonstrates the RRR synthesis as a highly effective and scalable method for the enantioselective production of Imidazoleisoindole derivative 1. researchgate.netfigshare.com

Strategies for Chemical Derivatization and Structural Diversity

To explore the structure-activity relationships (SAR) and optimize the therapeutic potential of lead compounds, strategies for chemical derivatization are employed. These strategies aim to create a library of analogues with varied structural features.

Appendage Variation and Substituent Introduction

The introduction of different functional groups and appendages onto the core structure of Imidazoleisoindole derivative 1 is a key strategy for generating structural diversity. This can be achieved through various synthetic reactions. General methods for synthesizing imidazole derivatives often involve condensation reactions, which can be adapted to introduce a variety of substituents. researchgate.net For example, the synthesis can be designed to incorporate different alkyl or aryl groups at various positions on the imidazole or isoindoline (B1297411) rings.

The goal of these modifications is to investigate how different substituents impact the compound's interaction with its biological targets. Late-stage modification, where functional groups are introduced in the final steps of the synthesis, is a particularly efficient approach for creating a diverse range of derivatives for SAR studies. mdpi.com This allows chemists to quickly produce a variety of compounds from a common advanced intermediate.

Linker Modifications and Their Synthetic Implications

Strategies for linker modification can include altering its length, rigidity, or chemical nature. For instance, different functionalized spacers such as amides, hydrazides, or ureas can be synthesized to connect different parts of the molecule. nih.gov The choice of linker can influence properties like solubility, cell permeability, and the orientation of the key binding motifs within the target's active site. caltech.edu

The synthetic implications of these modifications are significant. The introduction of a new linker may require the development of new coupling strategies or the use of different protecting groups. For example, creating an oxime linkage has been shown to enhance the potency of certain polyamide compounds by tethering an aromatic group through a C-3 aliphatic linker. caltech.edu The synthesis must be planned to accommodate the chemical functionalities of the chosen linker to ensure the successful construction of the final derivative.

Spectroscopic and Advanced Characterization Techniques for Imidazoleisoindole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds, including complex heterocyclic systems like Imidazoleisoindole derivative 1. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) NMR spectroscopy of imidazoleisoindole derivatives reveals characteristic signals that are diagnostic of the fused ring system and its substituents. In a representative example of an imidazoleisoindole derivative, the aromatic protons of the isoindole moiety typically appear in the downfield region of the spectrum, generally between δ 7.0 and 8.5 ppm. The specific chemical shifts and coupling patterns are influenced by the substitution pattern on the aromatic ring.

For instance, the protons of the imidazole (B134444) ring in such derivatives also exhibit distinct resonances. nih.gov The chemical environment surrounding each proton dictates its specific chemical shift. Protons on the C(10)H2 group have been observed to produce signals around 5.00 ppm. nih.gov Furthermore, the NH proton of the indole (B1671886) moiety, if present, is typically observed as a singlet at a very downfield chemical shift, often above 10 ppm, due to deshielding effects and potential hydrogen bonding. nih.gov

Proton TypeTypical Chemical Shift (δ, ppm)Multiplicity
Indole NH~11.0Singlet
Aromatic (Isoindole)7.0 - 8.5Multiplet
Aromatic (Imidazole)6.7 - 7.4Multiplet
C(10)H₂~5.0Singlet

Complementing the ¹H NMR data, Carbon-13 (¹³C) NMR spectroscopy provides crucial information about the carbon framework of Imidazoleisoindole derivative 1. The chemical shifts of the carbon atoms are indicative of their hybridization and electronic environment.

In a typical ¹³C NMR spectrum of an imidazoleisoindole derivative, the carbon atoms of the indole moiety resonate in the range of δ 108–136 ppm. nih.gov The carbons of the fused imidazole ring show characteristic signals between δ 118 and 152 ppm. nih.gov Carbonyl carbons, if present as part of the isoindole structure (e.g., in an isoindolinone-fused system), would appear significantly downfield, often in the range of δ 160-180 ppm. The specific chemical shifts are sensitive to the nature and position of substituents on the heterocyclic core.

Carbon TypeTypical Chemical Shift (δ, ppm)
Indole Moiety108 - 136
Imidazole Ring118 - 152
Carbonyl (if present)160 - 180

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for the analysis of polar and thermally labile molecules like many imidazoleisoindole derivatives. nih.govnih.gov In ESI-MS, the sample is introduced as a solution, and a fine spray of charged droplets is generated. Evaporation of the solvent leads to the formation of gas-phase ions, typically protonated molecules [M+H]⁺.

For imidazoleisoindole derivatives, ESI-MS provides a direct measurement of the molecular weight of the compound. For example, in the analysis of a specific imidazo[2,1-a]isoindole, an ESI-MS spectrum showed a prominent peak at m/z 280, corresponding to the [M+H]⁺ ion. researchgate.net This technique is instrumental in confirming the successful synthesis of the target molecule.

High-Resolution Mass Spectrometry (HRMS) offers a significant advantage over standard-resolution MS by providing highly accurate mass measurements, typically with errors in the parts-per-million (ppm) range. This precision allows for the unambiguous determination of the elemental composition of a molecule. For a newly synthesized imidazoleisoindole derivative, HRMS would be employed to confirm its molecular formula by comparing the experimentally measured mass to the calculated exact mass. This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. researchgate.netresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy and Derivative Spectroscopic Applications

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions. The resulting spectrum provides information about the conjugated systems present in the molecule.

For an isoindole-imidazole derivative, the UV-Vis spectrum, typically recorded in a solvent like a HEPES buffer:DMSO mixture, can exhibit characteristic absorption bands. mdpi.com For instance, a representative compound of this class showed absorption peaks at 405 nm and 480 nm. mdpi.com The position and intensity of these bands are directly related to the extent of the π-conjugated system in the imidazoleisoindole core.

Derivative spectroscopy, a technique that involves calculating the first or higher-order derivative of the absorbance spectrum, can be a powerful tool for enhancing spectral details and resolving overlapping absorption bands. researchgate.net For complex spectra where shoulders or unresolved peaks are present, the first or second derivative can reveal the exact wavelength of these electronic transitions, aiding in a more detailed analysis of the molecule's electronic structure. scirp.org This method is particularly useful for eliminating baseline shifts and enhancing the resolution of fine spectral features. researchgate.net

Compound TypeSolvent SystemAbsorption Maxima (λmax, nm)
Isoindole-imidazole derivative3:7 HEPES buffer:DMSO405, 480 mdpi.com

Identification of Absorption Bands and Overlapping Peaks

In UV-Visible spectroscopy, imidazoleisoindole derivatives, like many complex organic molecules, exhibit absorption spectra characterized by broad bands rather than sharp lines. This is due to the presence of multiple chromophores within the fused ring system and the multitude of vibrational and rotational energy levels associated with each electronic state. The resulting spectrum is often a composite of several overlapping absorption bands, making it difficult to assign specific electronic transitions or to resolve the contributions of individual components in a mixture. youtube.comyoutube.com

The direct, or zero-order, absorption spectrum may present a significant challenge where a less intense absorption peak from one part of the molecule is completely masked by a more intense, broader band from another. orientjchem.org This spectral overlap complicates both qualitative analysis and quantitative determination, as the measured absorbance at any given wavelength can be an additive property of multiple chromophores. youtube.com

Table 1: Hypothetical Zero-Order UV-Vis Absorption Data for an Imidazoleisoindole Derivative

This interactive table illustrates a common scenario where distinct electronic transitions result in overlapping peaks, making individual λmax values difficult to discern from the composite spectrum.

Chromophore SystemExpected λmax (nm)Molar Absorptivity (ε)Spectral AppearanceObservation in Composite Spectrum
Isolated Imidazole Ring~210HighSharp, IntenseOften merged into a rising end-absorption.
Isoindole Moiety~280ModerateBroadAppears as a distinct peak or a shoulder.
Extended Conjugation~350HighBroad, IntenseDominates the spectrum, potentially obscuring the isoindole peak.

Analysis of Weak Absorption Peaks

Weak absorption peaks in the spectra of imidazoleisoindole derivatives can hold crucial structural information, often corresponding to forbidden electronic transitions (e.g., n→π* transitions) or transitions localized to a small part of the molecular framework. However, these subtle features are frequently obscured by the much stronger π→π* transitions or lost within the baseline noise of the instrument. researchgate.net The inability to accurately identify the position and intensity of these weak peaks can limit the complete electronic characterization of the molecule. Derivative spectroscopy provides a powerful tool to enhance the visibility of such hidden features.

Higher-Order Derivative Spectral Analysis (e.g., Second-Order)

Derivative spectroscopy is an analytical technique that involves calculating and plotting the first or higher-order derivatives of absorbance with respect to wavelength. youtube.comresearchgate.net This mathematical treatment can significantly enhance spectral resolution, allowing for the separation of overlapping bands and the elimination of background interference. youtube.comorientjchem.org

The first derivative of an absorption spectrum represents the rate of change of absorbance. It plots as a bipolar curve, passing through zero at the λmax of the original zero-order peak. youtube.comwhoi.edu While useful, it is the second-order derivative that is often most effective for qualitative analysis. whoi.edu A key feature of a second-order derivative spectrum is the presence of a large, sharp, negative band whose minimum occurs at the same wavelength as the maximum of the original absorption band. whoi.edu This transformation of a broad peak into a sharp, well-defined minimum allows for much more accurate determination of λmax and can reveal shoulder peaks and other hidden features as distinct minima. youtube.comwhoi.edu Higher-order derivatives (third, fourth, etc.) can provide even greater resolution but are more susceptible to an increase in the signal-to-noise ratio. whoi.edu

Table 2: Comparison of Spectral Features in Derivative Spectroscopy

This table summarizes the key characteristics of zero-order, first-order, and second-order derivative spectra, highlighting how the technique aids in peak identification.

Spectral OrderFeature at Original λmaxKey Advantage
Zero-Order Broad MaximumDirect measure of absorbance.
First-Order Zero Crossover (Inflection Point)Highlights rate of change; useful for identifying inflection points. youtube.comwhoi.edu
Second-Order Sharp, Negative MinimumExcellent for resolving overlapping peaks and accurately finding λmax. whoi.edu

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org It provides unambiguous proof of molecular structure, including bond lengths, bond angles, and stereochemistry.

Crystal Structure Determination of Imidazoleisoindole Derivatives

Table 3: Information Gained from X-ray Crystal Structure Analysis

ParameterDescriptionSignificance for Imidazoleisoindoles
Atomic Coordinates The (x, y, z) position of every atom in the unit cell.Provides the fundamental 3D structure.
Bond Lengths The distance between the nuclei of two bonded atoms.Confirms single, double, or triple bonds; indicates aromaticity.
Bond Angles The angle formed by three connected atoms.Defines the geometry and potential strain in the fused ring system.
Torsion Angles The dihedral angle between four connected atoms.Describes the conformation of flexible parts of the molecule.
Unit Cell Parameters The dimensions and angles of the basic repeating crystalline unit.Characterizes the crystal packing and intermolecular interactions.

Co-crystal Structures with Biological Targets for Binding Insights

For imidazoleisoindole derivatives being investigated as potential therapeutic agents, X-ray crystallography is an indispensable tool in structure-based drug design. nih.govnih.gov By co-crystallizing the derivative with its biological target, such as an enzyme or receptor, researchers can obtain a detailed snapshot of the binding event at an atomic level. nih.gov

This technique was successfully used to understand the binding of imidazothiazole derivatives, a related class of compounds, to the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1). nih.gov The analysis of the co-crystal structure revealed the precise orientation of the inhibitor within the enzyme's active site and identified key interactions, such as those with specific amino acid residues like Phe226 and Arg231, which were essential for potent inhibitory activity. nih.gov Similarly, for an imidazoleisoindole derivative, a co-crystal structure would illuminate the specific hydrogen bonds, hydrophobic interactions, and other forces that govern its binding affinity and selectivity. This information is critical for understanding the mechanism of action and for rationally designing second-generation compounds with improved potency and optimized properties. nih.govnih.gov

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Summary of Research Findings

The imidazoleisoindole scaffold represents a valuable framework in the field of medicinal chemistry. Research has successfully established synthetic routes to a variety of these derivatives and has demonstrated their potential as leishmanicidal agents. The structure-activity relationship studies have provided insights into the chemical features required for potent biological activity, paving the way for the design of more effective compounds. The primary mechanism of action appears to be the disruption of the parasite's energy metabolism, a promising avenue for therapeutic intervention. nih.gov

In Vitro Biological Evaluation and Structure Activity Relationship Sar Studies of Imidazoleisoindole Derivatives

In Vitro Enzymatic Inhibition Assays

The initial evaluation of novel chemical entities often begins with in vitro enzymatic assays to determine their direct inhibitory effect on target proteins. For imidazoleisoindole derivatives, these assays are crucial in establishing their potential as inhibitors of Indoleamine-2,3-dioxygenase 1 (IDO1) and Tryptophan-2,3-dioxygenase (TDO).

Evaluation Against Purified Recombinant Human IDO1/TDO Proteins

Screening assays for imidazoleisoindole derivatives typically involve the use of purified recombinant human IDO1 and TDO proteins. nih.gov This allows for a direct assessment of the compound's ability to inhibit the enzymatic activity in a controlled environment, free from cellular complexities. These assays are fundamental in the initial identification and characterization of potential inhibitors. nih.gov

Determination of Inhibitory Potency (e.g., IC₅₀ values)

A key metric derived from enzymatic assays is the half-maximal inhibitory concentration (IC₅₀), which quantifies the concentration of a compound required to inhibit 50% of the enzyme's activity. The SAR of a novel series of imidazoisoindoles was investigated, leading to the discovery of potent IDO inhibitors. nih.gov

For instance, modifications to the side chain of the known IDO inhibitor, NLG-919, while keeping the imidazoleisoindole core intact, were explored to fine-tune potency. nih.gov The following table summarizes the IC₅₀ values for a selection of these derivatives against human IDO1 and TDO.

Table 1: Enzymatic Inhibitory Potency of Imidazoleisoindole Derivatives

Compound IDO1 IC₅₀ (nM) TDO IC₅₀ (nM)
NLG-919 69 570
1 (Cyclohexyl) 70 560
2 (Cyclopentyl) 180 >10000
3 (Tetrahydropyranyl) 1100 >10000
4 (Piperidinyl) >10000 >10000
6 (Phenylpiperidinyl) 70 600
7 (Phenyl) 1400 >10000
8 (Benzyl) 1500 >10000
15 (Pyridine) 110 1200
17 (m-methylpyrazole) 50 250
18 (p-methylpyrazole) 26 132
19 (p-fluoro) 28 135
20 (m-fluoro) 13 65
21 (p-methyl) 25 130
22 (m-methyl) 55 260

| 25 | 13 | 65 |

Data sourced from a study on imidazoisoindole derivatives as IDO inhibitors. nih.gov

The data reveals that small changes in the substituent can lead to significant differences in potency. For example, the cyclohexyl derivative 1 showed comparable potency to NLG-919, while the smaller cyclopentyl derivative 2 was less potent. nih.gov The replacement of the cyclohexyl group with a phenyl group (7 ) resulted in a 20-fold decrease in potency in enzymatic assays. nih.gov Notably, derivative 25 emerged as a highly potent dual inhibitor of both IDO1 and TDO. nih.gov

In Vitro Cellular Assays for Biological Activity

While enzymatic assays provide valuable information on direct target engagement, cellular assays are essential to understand a compound's activity within a more biologically relevant context.

Cell-Based IDO1 Inhibition Assays (e.g., in HeLa Cells)

To assess the cellular activity of imidazoleisoindole derivatives, cell-based IDO1 inhibition assays are commonly employed. nih.gov HeLa cells, a human cervical cancer cell line, are often used for these assays as they can be stimulated to express IDO1. nih.govresearchgate.net In these assays, the ability of the compounds to inhibit IDO1 activity is measured by quantifying the reduction in the production of kynurenine, a downstream metabolite of tryptophan. researchgate.net

Cellular Potency Assessment

Table 2: Cellular Inhibitory Potency of Imidazoleisoindole Derivatives in HeLa Cells

Compound HeLa IC₅₀ (nM)
NLG-919 100
1 (Cyclohexyl) 110
2 (Cyclopentyl) 350
3 (Tetrahydropyranyl) >10000
4 (Piperidinyl) >10000
6 (Phenylpiperidinyl) 120
7 (Phenyl) 2500
8 (Benzyl) 2800
15 (Pyridine) 200
17 (m-methylpyrazole) 200
18 (p-methylpyrazole) 101
19 (p-fluoro) 105
20 (m-fluoro) 50
21 (p-methyl) 100
22 (m-methyl) 210

| 25 | 50 |

Data sourced from a study on imidazoisoindole derivatives as IDO inhibitors. nih.gov

The cellular potency data often correlates with the enzymatic data. For instance, compound 25 demonstrated high potency in both enzymatic and cellular assays. nih.gov Some discrepancies can arise due to differences in cell permeability or metabolism, highlighting the importance of both assay types.

Binding Mechanism and Kinetic Characterization

Understanding how these inhibitors interact with the target enzyme is crucial for rational drug design and optimization.

Crystal structure analysis of an imidazoleisoindole derivative (compound 24 , an analog of NLG-919) in complex with IDO1 revealed key binding interactions. nih.gov The imidazole (B134444) nitrogen atom of the compound coordinates with the heme iron within the active site. nih.gov The imidazoleisoindole core resides in a region known as pocket A, while the 1-cyclohexylethanol (B74718) moiety extends into pocket B, interacting with surrounding amino acid residues. nih.gov

A distinctive feature of this interaction is the formation of an extensive hydrogen bond network between the inhibitor and IDO1, which is not observed with other IDO1 inhibitors. nih.gov This unique hydrogen bonding, along with extensive hydrophobic interactions, is believed to contribute significantly to the high potency of this class of derivatives. nih.gov Further kinetic studies would be necessary to fully characterize the nature of the inhibition (e.g., competitive, non-competitive, or uncompetitive).

MicroScale Thermophoresis (MST) Analysis of Binding Properties

MicroScale Thermophoresis (MST) is a powerful biophysical technique used to quantify the interactions between biomolecules in solution. wikipedia.orgnih.gov This method is based on the principle of thermophoresis, which is the directed movement of molecules in a temperature gradient. nih.govnih.gov Any alteration in the size, charge, or hydration shell of a molecule can affect its thermophoretic movement. nih.gov

In a typical MST experiment, a fluorescently labeled molecule (the target) is mixed with a non-fluorescent ligand (the imidazoleisoindole derivative). An infrared laser creates a microscopic temperature gradient, and the movement of the fluorescently labeled target is monitored. wikipedia.orgnih.gov When the imidazoleisoindole derivative binds to the target, the resulting complex will have different thermophoretic properties compared to the unbound target, leading to a measurable change in the fluorescence signal. wikipedia.org This change is then used to determine the binding affinity between the two molecules. wikipedia.org MST is advantageous as it is an immobilization-free technique, meaning the interactions are measured directly in solution, which more closely mimics physiological conditions. wikipedia.orgnih.gov

Determination of Dissociation Constants (Kd)

The dissociation constant (Kd) is a critical parameter that quantifies the binding affinity between a ligand, such as an imidazoleisoindole derivative, and its receptor. pharmacologycanada.orgwikipedia.org It is defined as the concentration of the ligand at which 50% of the receptors are occupied at equilibrium. pharmacologycanada.orgwikipedia.org A smaller Kd value indicates a higher binding affinity, signifying a tighter interaction between the ligand and its target. pharmacologycanada.orgfluidic.com

The Kd can be calculated as the ratio of the off-rate (koff), which represents the rate at which the complex dissociates, to the on-rate (kon), the rate at which the complex forms (Kd = koff/kon). nih.gov MST is a commonly used technique to determine Kd values for interactions involving imidazoleisoindole derivatives. By titrating the imidazoleisoindole derivative against a constant concentration of the fluorescently labeled target protein, a binding curve is generated from which the Kd can be accurately calculated. wikipedia.orgnih.gov It is important to note that Kd values are highly dependent on the experimental conditions, including buffer composition, pH, and temperature. fluidic.com

Investigation of Binding to Ferrous and Ferric Heme States of Target Enzymes

Many imidazoleisoindole derivatives target heme-containing enzymes. The heme cofactor, a prosthetic group with an iron atom at its center, can exist in different oxidation states, primarily the ferrous (Fe2+) and ferric (Fe3+) states. espublisher.com The binding affinity of imidazoleisoindole derivatives can vary significantly depending on the oxidation state of the heme iron.

Studies have shown that imidazole-based compounds can bind to the heme iron, often displacing a native ligand. nih.govnih.gov This interaction can lead to changes in the spectral properties and redox potential of the cytochrome. nih.gov The binding preference for the ferrous or ferric state is a crucial aspect of the compound's mechanism of action. For instance, some exogenous ligands exhibit preferential binding to the ferric form of the heme iron. nih.gov Understanding these binding preferences is essential for designing inhibitors that specifically target a particular state of the enzyme, which can be critical for achieving the desired therapeutic effect.

Mechanism of Inhibition Categorization (e.g., Noncompetitive)

The mechanism of inhibition describes how an inhibitor interacts with an enzyme to reduce its activity. Imidazoleisoindole derivatives can exhibit various inhibition mechanisms, including competitive, noncompetitive, and uncompetitive inhibition.

In noncompetitive inhibition, the inhibitor binds to a site on the enzyme that is distinct from the substrate-binding site (the allosteric site). This binding event alters the conformation of the enzyme, thereby reducing its catalytic efficiency without preventing the substrate from binding. A noncompetitive inhibitor can bind to both the free enzyme and the enzyme-substrate complex with equal affinity. This type of inhibition is characterized by a decrease in the maximum velocity (Vmax) of the enzymatic reaction, while the Michaelis constant (Km), which reflects the substrate concentration at half-maximal velocity, remains unchanged. Kinetic studies are performed to determine the mechanism of inhibition by measuring the enzyme's reaction rates at various substrate and inhibitor concentrations.

Structure-Activity Relationship (SAR) Analysis

Structure-activity relationship (SAR) analysis is a fundamental process in drug discovery that investigates the relationship between the chemical structure of a compound and its biological activity. For imidazoleisoindole derivatives, SAR studies are essential for optimizing their potency, selectivity, and pharmacokinetic properties.

Modulations of the Imidazoleisoindole Core

The imidazoleisoindole scaffold is the core chemical structure upon which these derivatives are built. Modifications to this core can have a profound impact on the compound's biological activity. SAR studies explore how changes to the heterocyclic rings and their fusion affect the interaction with the target enzyme. For instance, the nitrogen atoms within the imidazole ring are often crucial for coordinating with the heme iron in target enzymes. nih.gov The planarity and electronic properties of the fused ring system also play a significant role in how the molecule fits into the binding pocket of the target. Researchers systematically synthesize and test derivatives with alterations to the core structure to identify the most favorable arrangement for potent inhibition.

Impact of Peripheral Substituents and Side Chains on Potency

Key considerations include:

Size and Shape: The steric bulk of substituents can influence how well the molecule fits into the binding site.

Electronic Effects: Electron-donating or electron-withdrawing groups can alter the electronic distribution of the core structure, affecting its binding affinity. nih.gov

Hydrogen Bonding: The introduction of groups capable of forming hydrogen bonds can create additional interactions with amino acid residues in the binding pocket, thereby increasing potency. nih.gov

By systematically varying these peripheral groups, researchers can develop a detailed understanding of the SAR and design more effective imidazoleisoindole derivatives. For example, studies on similar heterocyclic inhibitors have shown that interactions with specific amino acid residues like Phe226 and Arg231 are essential for potent inhibitory activity. nih.gov

Interactions within Target Active Site Pockets (e.g., Pocket A, Pocket B, Heme Coordination)

For imidazoleisoindole derivatives that target the enzyme indoleamine 2,3-dioxygenase 1 (IDO1), a heme-containing protein, the interactions within the active site are multifaceted. researchgate.netnih.gov The active site of IDO1 can be broadly characterized by two main pockets, Pocket A and Pocket B, and a central heme group. nih.gov

Heme Coordination: A crucial interaction for many IDO1 inhibitors is direct coordination with the heme iron. researchgate.netnih.gov UV-visible spectra studies have demonstrated that certain imidazoleisoindole derivatives bind to the IDO1 protein and coordinate with the heme iron, which is a key mechanism for their inhibitory function. researchgate.net One of the nitrogen atoms from the imidazole ring is often positioned to form a coordinate bond with the iron atom of the heme group. ijrpc.com

Pocket A: This pocket is located near the heme group and often accommodates parts of the inhibitor that interact directly with the catalytic machinery. nih.gov

Pocket B: Deeper within the active site, Pocket B provides an additional region for inhibitor binding. nih.gov Structure-activity relationship (SAR) studies on related inhibitors have shown that interactions with residues in this pocket, such as Phe226 and Arg231, are essential for potent inhibitory activity. nih.govacs.org Achieving an "induced fit," where the protein conformation changes upon ligand binding to optimize interactions within Pocket B, can lead to highly potent inhibitors. nih.govacs.org Computational models like induced fit docking (IFD) and quantum mechanics/molecular mechanics (QM/MM) calculations are used to understand these complex interactions and guide further structural optimization of imidazoleisoindole compounds. researchgate.net

In Vitro Immunomodulatory Effects

Certain imidazoleisoindole derivatives have been identified as potent inhibitors of IDO1, an enzyme that plays a critical role in immune suppression, particularly in the context of cancer. researchgate.net By inhibiting IDO1, these compounds can reverse a key mechanism of tumor immune evasion, thereby exerting significant immunomodulatory effects. researchgate.netnih.gov

The immunosuppressive tumor microenvironment often leads to the suppression of T-cell activity. frontiersin.org By inhibiting IDO1, which depletes the essential amino acid tryptophan required by T-cells, imidazoleisoindole derivatives can restore the ability of these immune cells to multiply. In vitro studies have shown that potent imidazoleisoindole derivatives can significantly promote T-cell proliferation. researchgate.net This effect is a direct consequence of reversing the IDO1-mediated suppression, allowing T-cells to mount a more effective anti-tumor response. researchgate.netfrontiersin.org

Cytokines are key signaling molecules in the immune system. Interferon-gamma (IFN-γ) is a pro-inflammatory cytokine that plays a dual role in cancer immunity; it can promote anti-tumor responses but also upregulate IDO1 expression, creating a feedback loop that suppresses the very immune cells that produce it. nih.govnih.govfrontiersin.org Imidazoleisoindole derivatives have been shown to break this cycle. In cell-based assays, these compounds were found to significantly increase the production of IFN-γ. researchgate.net This suggests that by blocking the immunosuppressive effects of IDO1, the effector function of T-cells, including their ability to secrete key cytokines, is enhanced. researchgate.net

Regulatory T-cells (Tregs), characterized by the expression of the transcription factor Foxp3, are a subset of T-cells that suppress immune responses and maintain self-tolerance. arvojournals.orgnih.gov In cancer, Tregs can be co-opted by tumors to inhibit anti-tumor immunity. nih.gov The IDO1 pathway is known to contribute to the generation and function of Tregs. By inhibiting IDO1, imidazoleisoindole derivatives can alter the balance of immune cells. It has been demonstrated in vitro that these compounds can lead to a reduction in the numbers of Foxp3⁺ regulatory T-cells. researchgate.net This decrease in the suppressive Treg population, combined with the increased proliferation of effector T-cells, contributes to a more robust anti-tumor immune environment. researchgate.net

Table of In Vitro Immunomodulatory Effects of Imidazoleisoindole Derivatives

Biological ActivityObserved EffectUnderlying MechanismReference
T-cell ProliferationSignificantly PromotedReversal of IDO1-mediated tryptophan depletion. researchgate.net
IFN-γ ProductionSignificantly IncreasedEnhancement of effector T-cell function upon IDO1 inhibition. researchgate.net
Foxp3⁺ Regulatory T-cellsSignificantly ReducedDisruption of IDO1-dependent Treg generation/function. researchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Imidazoleisoindoles derivative 1, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions such as nucleophilic substitutions (e.g., attaching phenyl/propargyl groups) or cross-coupling reactions (e.g., Suzuki-Miyaura couplings). For example, Friedel-Crafts acylation under solvent-free conditions using Eaton’s reagent achieves high yields (90–96%) with minimal byproducts . Reaction optimization includes adjusting catalysts (e.g., palladium for cross-coupling), temperature (room temperature vs. reflux), and purification techniques (e.g., column chromatography or recrystallization) to enhance purity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • X-ray crystallography : Resolves 3D molecular geometry and confirms substituent positions (e.g., para-substituted phenyl groups) .
  • NMR spectroscopy : Identifies proton environments (e.g., imidazole ring protons at δ 7.2–8.5 ppm) and monitors reaction progress .
  • Mass spectrometry : Validates molecular weight and fragmentation patterns .
  • FT-IR : Detects functional groups (e.g., C≡N stretches in propargyl moieties at ~2100 cm⁻¹) .

Q. How are preliminary biological activities (e.g., antimicrobial, anticancer) assessed for this compound?

  • Methodological Answer : Standard assays include:

  • MIC (Minimum Inhibitory Concentration) tests : Against bacterial/fungal strains (e.g., E. coli, C. albicans) .
  • MTT assays : For cytotoxicity in cancer cell lines (e.g., IC₅₀ values in HeLa or MCF-7 cells) .
  • Enzyme inhibition studies : Targeting IDO1 (Indoleamine 2,3-Dioxygenase 1) for immunomodulatory effects .

Advanced Research Questions

Q. How can researchers resolve contradictions between crystallographic data and computational modeling predictions for this compound?

  • Methodological Answer : Discrepancies may arise from solvent effects or lattice packing in crystallography vs. gas-phase simulations. Strategies include:

  • Database cross-referencing : Compare with Cambridge Structural Database (CSD) entries (e.g., MUFCAS, PAJDUD) to validate bond lengths/angles .
  • Solvent-inclusive DFT simulations : Use Gaussian or ORCA software to model solvent interactions .
  • Dynamic NMR : Probe conformational flexibility in solution (e.g., ring puckering) .

Q. What experimental design strategies optimize reaction conditions for scaling up this compound synthesis?

  • Methodological Answer :

  • Factorial design : Systematically vary factors (temperature, catalyst loading, solvent ratio) to identify optimal conditions .
  • Process simulation : AspenTech or COMSOL models predict heat/mass transfer limitations in batch vs. flow reactors .
  • Green chemistry metrics : Minimize E-factor (waste-to-product ratio) via solvent-free protocols or recyclable catalysts .

Q. How can chemical software address data reliability challenges in stability studies of this compound?

  • Methodological Answer :

  • Cheminformatics tools : ChemAxon or Schrödinger suites predict degradation pathways (e.g., hydrolysis of imidazole rings) .
  • Stability-indicating HPLC : Method development using DryLab software to separate degradation products .
  • Data encryption : Secure electronic lab notebooks (e.g., LabArchives) ensure integrity of long-term stability data .

Q. What statistical approaches are suitable for analyzing contradictory bioactivity data across different studies?

  • Methodological Answer :

  • Meta-analysis : Pool data from multiple studies (e.g., IC₅₀ values) using random-effects models to account for variability .
  • Multivariate regression : Identify confounding variables (e.g., cell line heterogeneity, assay protocols) .
  • Bland-Altman plots : Visualize agreement between conflicting datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.